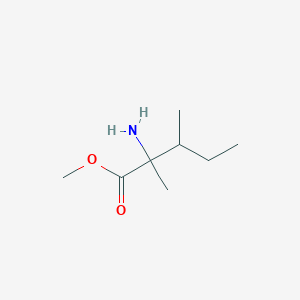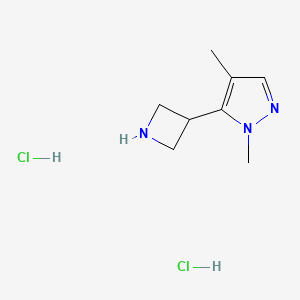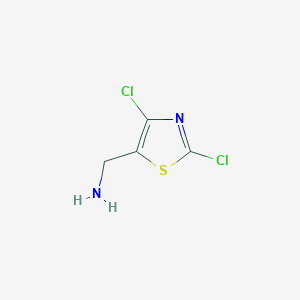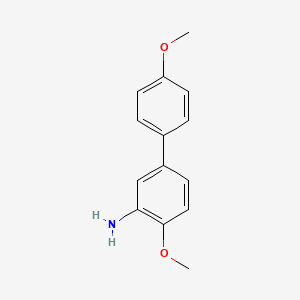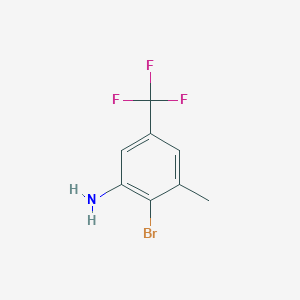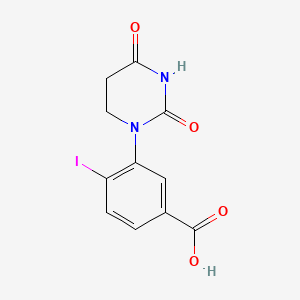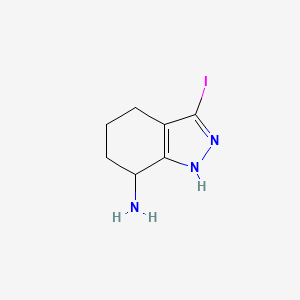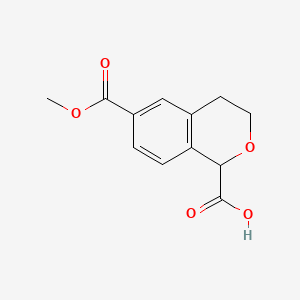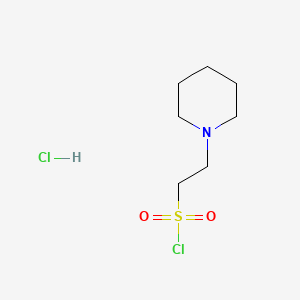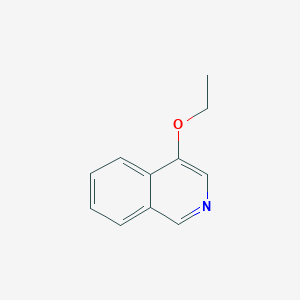
4-Ethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals
準備方法
The synthesis of 4-Ethoxyisoquinoline can be achieved through several methods:
-
Classical Synthetic Routes
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl₃) to form isoquinolines.
-
Modern Synthetic Approaches
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between isatins and sodium pyruvate, leading to the formation of quinoline-2,4-dicarboxylic acid derivatives.
Catalyst-Free Processes: Recent advancements have introduced catalyst-free methods for the synthesis of isoquinoline derivatives in water, providing a more environmentally friendly approach.
化学反応の分析
4-Ethoxyisoquinoline undergoes various chemical reactions, including:
-
Oxidation
Reagents: Alkaline potassium permanganate (KMnO₄).
Products: Oxidation of isoquinoline can yield pyridine-3,4-dicarboxylic acid and its corresponding anhydride.
-
Thermal Decomposition
Conditions: High temperatures (400-1200 K) and pressures up to 1 atm.
Products: Pyrolytic elimination of ethylene, resulting in the formation of keto or enol tautomers
-
Substitution Reactions
Reagents: Bromine in nitrobenzene.
Products: Bromination of isoquinoline derivatives can yield 4-bromo-isoquinoline.
科学的研究の応用
4-Ethoxyisoquinoline has several scientific research applications:
-
Medicinal Chemistry
Antimalarial and Anticancer Agents: Isoquinoline derivatives have shown potential as antimalarial and anticancer agents due to their ability to interact with biological targets.
-
Material Science
-
Theoretical Chemistry
作用機序
The mechanism of action of 4-Ethoxyisoquinoline involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: Isoquinoline derivatives can form hydrogen bonds with biological molecules, influencing their pharmacological properties.
Oxidative Stress: Certain isoquinoline derivatives can induce oxidative stress by inhibiting mitochondrial complex I and II activity, leading to cell death via apoptosis.
類似化合物との比較
4-Ethoxyisoquinoline can be compared with other similar compounds:
1-Ethoxyisoquinoline: Similar in structure but differs in the position of the ethoxy group.
2-Ethoxyquinoline: A quinoline derivative with the ethoxy group at the second position.
3-Ethoxyquinoline: Another quinoline derivative with the ethoxy group at the third position.
These compounds share similar chemical properties but differ in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study in medicinal chemistry, material science, and theoretical chemistry.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-ethoxyisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChIキー |
BKVHNUSGPBJECE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


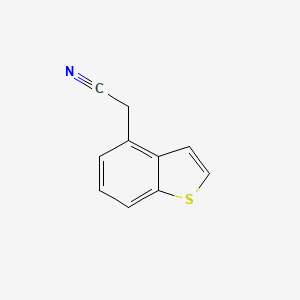
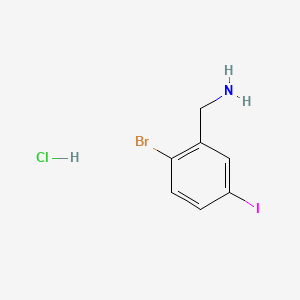
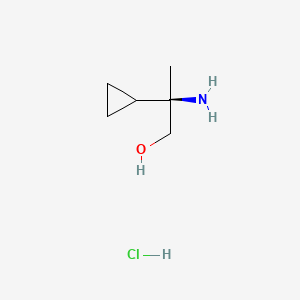
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
